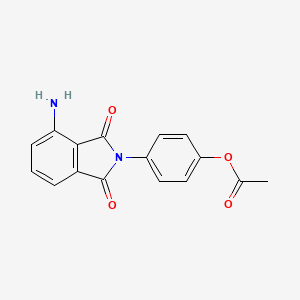
N-(4-methoxybenzyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-methoxybenzyl)-3-(3-nitrophenyl)acrylamide involves various chemical strategies, including acylation and Friedel-Crafts alkylation reactions. For instance, synthesis approaches have been developed using acryloyl chloride and different aromatic compounds to yield high-purity acrylamide derivatives through specific reaction conditions, ensuring good yield and environmental benignity (Yuan, 2012).
Molecular Structure Analysis
Investigations into the molecular structure of similar acrylamide compounds using spectroscopic techniques like FT-IR, UV-vis, NMR, and computational methods like DFT and TD-DFT have provided detailed insights into their conformation, electronic transitions, and vibrational properties. These studies help in understanding the lowest-energy molecular conformation, dipole moment, and hyperpolarizability, indicating potential for nonlinear optical material applications (Asiri et al., 2011).
Chemical Reactions and Properties
Research on N-(4-methoxybenzyl)-3-(3-nitrophenyl)acrylamide and similar compounds reveals their reactivity and interaction with different chemical agents. Studies have shown how these compounds can undergo various chemical reactions, including with nucleic acid bases and amino acids, potentially leading to applications in cancer research due to their low toxicity and ability to form chemically bonded adducts (Tanış et al., 2019).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including their thermodynamic characteristics, have been thoroughly analyzed. Research detailing the synthesis, molecular conformation, and thermodynamic properties at different temperatures provides essential data on standard heat capacity, entropy, and enthalpy changes, vital for understanding the compound's stability and reactivity under various conditions (Asiri et al., 2011).
Chemical Properties Analysis
The chemical properties of N-(4-methoxybenzyl)-3-(3-nitrophenyl)acrylamide derivatives have been explored in the context of their potential as corrosion inhibitors, showcasing their effectiveness in protecting metals in corrosive environments. Such studies underscore the compound's utility in specialized applications, reinforcing the importance of understanding its comprehensive chemical profile (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-16-8-5-14(6-9-16)12-18-17(20)10-7-13-3-2-4-15(11-13)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSUGAQZWKHOOK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5664476.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5664496.png)
![1-(5-chloro-2-pyridinyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5664514.png)
![N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5664517.png)
![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B5664532.png)

![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)
![1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5664567.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5664573.png)

![5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5664589.png)